molecular formula C26H44N2O7 B12280456 Aliskiren inter-6

Aliskiren inter-6

Cat. No.: B12280456
M. Wt: 496.6 g/mol
InChI Key: GWFZECPIAVGFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aliskiren inter-6 (CAS: 866030-36-6) is a synthetic intermediate in the production of aliskiren, the first orally active direct renin inhibitor approved for hypertension treatment. Its chemical name is [(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-[(methoxymethylamino)carbonyl]-4-methylpentyl]carbamic acid 1,1-dimethylethyl ester, with the molecular formula C₂₆H₄₄N₂O₇ and a molecular weight of 496.64 g/mol .

Properties

IUPAC Name

tert-butyl N-[4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-[methoxy(methyl)amino]-5-methyl-1-oxohexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O7/c1-18(2)20(15-19-11-12-22(32-8)23(16-19)34-14-10-13-31-7)17-21(24(29)28(6)33-9)27-25(30)35-26(3,4)5/h11-12,16,18,20-21H,10,13-15,17H2,1-9H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFZECPIAVGFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Aliskiren inter-6 involves a multi-step reaction process. The synthetic route includes the following steps :

    Step 1: Reaction with hydrochloric acid in acetonitrile.

    Step 2: Addition of triethylamine.

    Step 3: Treatment with lithium hydroxide in methanol and water.

    Step 4: Use of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

These steps are carried out under controlled conditions to ensure the purity and yield of the intermediate compound.

Chemical Reactions Analysis

Formation of Lactone Intermediate (Formula-II)

The lactone intermediate is prepared via cyclization and azidation of a precursor compound (Formula-V). This step involves:

  • Reagents : Alkali or alkaline earth metal catalysts

  • Conditions : Fractional distillation for purification

  • Yield : Improved over prior art methods (e.g., US 7009078)

Reaction with 3-Amino-2,2-dimethyl-propionitrile

The lactone (Formula-II) reacts with a cyano compound to form Formula-Ill :

  • Reagents : Triethylamine or diisopropylethylamine (preferred)

  • Conditions : Organic base catalysis

  • Product : A cyano-substituted intermediate

Cyanide-to-Amide Conversion

The cyano group in Formula-Ill is oxidized to an amide using:

  • Reagents : Hydrogen peroxide (oxidizing agent), sodium hydroxide (base)

  • Conditions : Alkaline environment

  • Outcome : Formation of Formula-IV (azide-containing intermediate)

Azide Reduction

The azide group in Formula-IV is reduced to an amine using:

  • Catalyst : Palladium (Pd/C)

  • Solvents : Methanol or ethanol (improved yield vs. prior art’s tert-butyl methyl ether)

  • Product : Aliskiren (Formula-I)

Research Findings

  • Intermediate Stability : The azide intermediate (Formula-IV) is critical for final reduction steps. Prior art methods using tert-butyl methyl ether resulted in low yields, while methanol/ethanol solvents improved efficiency .

  • Stereoselectivity : The Du Bois aziridination step in the total synthesis ensures high stereoselectivity, crucial for achieving the correct Aliskiren configuration .

  • Kinetic Control : The RCM reaction’s success hinges on precise control of reaction conditions to form the nine-membered lactone .

Scientific Research Applications

Aliskiren inter-6 has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of Aliskiren, contributing to the development of new synthetic methodologies.

    Biology: It plays a role in studying the renin-angiotensin-aldosterone system, which is crucial for understanding blood pressure regulation.

    Medicine: As a precursor to Aliskiren, it is indirectly involved in the treatment of hypertension and related cardiovascular diseases.

    Industry: It is used in the pharmaceutical industry for the large-scale production of Aliskiren.

Mechanism of Action

Aliskiren inter-6 itself does not have a direct mechanism of action, but as an intermediate, it contributes to the production of Aliskiren. Aliskiren works by inhibiting renin, an enzyme that cleaves angiotensinogen to form angiotensin I. This inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .

Comparison with Similar Compounds

The following sections compare aliskiren (the active drug derived from intermediates like Aliskiren inter-6) with other RAAS inhibitors and antihypertensive agents, focusing on mechanism, efficacy, safety, pharmacokinetics, and clinical applications.

Mechanism of Action

Aliskiren uniquely inhibits RAAS at its origin by binding to renin’s active site, preventing angiotensin I formation. This contrasts with angiotensin-converting enzyme inhibitors (ACEIs) and angiotensin receptor blockers (ARBs), which act downstream. Aliskiren’s mechanism reduces compensatory RAAS activation seen with ACEIs/ARBs, as evidenced by sustained plasma renin activity (PRA) suppression .

Efficacy in Blood Pressure Reduction

Aliskiren demonstrates comparable or superior blood pressure (BP)-lowering effects to other antihypertensives:

  • vs. ARBs : Aliskiren (300 mg/day) achieved similar systolic BP (SBP) reduction but greater diastolic BP (DBP) reduction than ACEIs . In diabetic nephropathy, aliskiren reduced albuminuria and glomerulosclerosis equivalently to the ACE inhibitor perindopril, with superior attenuation of interstitial fibrosis .
  • vs. Thiazide Diuretics (HCTZ): Aliskiren monotherapy matched HCTZ in BP reduction but offered longer duration (~40-hour half-life vs. ~6–9 hours for HCTZ) .
  • vs. CCBs : Aliskiren was inferior to calcium channel blockers (CCBs) in SBP/DBP reduction and response rates .

Table 1: Antihypertensive Efficacy Comparison

Drug Class SBP Reduction DBP Reduction Key Findings
Aliskiren Moderate Moderate Sustained 24-hour control
ACE Inhibitors Moderate Moderate Higher cough risk
ARBs Moderate Moderate Similar efficacy to aliskiren
HCTZ Moderate Moderate Shorter duration vs. aliskiren
CCBs High High Superior to aliskiren

Table 2: Adverse Event Rates

Event Aliskiren (%) ACEIs (%) ARBs (%) Placebo (%)
Cough 0.4 8–10 0.4 0.3
Hyperkalemia 3.6 4.1 3.3 1.2
Angioedema 0.1 0.3 0.1 0.1
Diarrhea 1.2 1.5 1.0 1.0
Pharmacokinetic Properties

Aliskiren’s pharmacokinetics differ markedly from other RAAS inhibitors:

  • Half-life : ~40 hours, enabling once-daily dosing vs. 6–24 hours for ACEIs/ARBs .
  • Bioavailability : 3% (clinically sufficient due to prolonged action) .
  • Metabolism : Primarily excreted unchanged via bile, minimizing drug interactions .
Combination Therapies

Aliskiren synergizes with RAAS blockers and diuretics:

  • With ARBs/ACEIs: Aliskiren/valsartan reduced BP and proteinuria more than monotherapy without increasing adverse events .
  • With HCTZ: Enhanced BP control vs. monotherapy, with serious AE rates similar to HCTZ alone (1.1% vs. 0.9%) .
Renal and Metabolic Effects

Aliskiren exhibits renoprotective and metabolic benefits:

  • Diabetic Nephropathy : Reduced albuminuria and renal inflammation by lowering angiotensin II and oxidative stress .
  • Metabolic Syndrome : Improved insulin sensitivity, reduced hepatic steatosis, and cholesterol in preclinical models .
Environmental Impact and Transformation Products

Aliskiren’s environmental degradation products (TP1, TP3) may pose ecological risks. TP3 showed higher toxicity than aliskiren in D. magna, underscoring the need for ecological monitoring .

Q & A

Q. What are the primary mechanisms underlying Aliskiren's renoprotective effects in experimental models of acute kidney injury (AKI)?

Aliskiren inhibits the renin-angiotensin-aldosterone system (RAAS) by directly targeting renin, the rate-limiting enzyme in the RAAS cascade. Preclinical studies demonstrate its ability to reduce oxidative stress, inflammation, and apoptosis in AKI models (e.g., ischemia/reperfusion injury, contrast-induced nephropathy). Key mechanisms include suppression of caspase-3 activity, attenuation of hypoalbuminemia, and reduced glomerular filtration damage .

Q. How does Aliskiren's pharmacokinetic profile influence its suitability for once-daily dosing in hypertension management?

Aliskiren has a plasma half-life of ~40 hours and reaches peak concentration within 1–3 hours post-administration. Its hepatobiliary excretion (minimal hepatic metabolism) ensures sustained bioavailability, supporting once-daily dosing. This profile is critical for maintaining consistent RAAS inhibition in clinical settings .

Q. What experimental models are commonly used to evaluate Aliskiren's efficacy in diabetic nephropathy?

Rodent models of type 2 diabetes (e.g., streptozotocin-induced diabetic rats) and advanced nephropathy are widely employed. Outcomes include reductions in albuminuria, glomerulosclerosis, and interstitial fibrosis. Comparative studies with ACE inhibitors (e.g., perindopril) highlight Aliskiren's unique efficacy in attenuating structural kidney damage despite weaker blood pressure-lowering effects .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses evaluating Aliskiren's cardiovascular outcomes?

Heterogeneity arises from variations in study design (e.g., monotherapy vs. combination therapy) and patient populations (e.g., diabetic vs. non-diabetic cohorts). Methodological steps include:

  • Subgroup analysis : Stratify by intervention (e.g., Aliskiren vs. ACE inhibitors) and comorbidities (e.g., hypertension, diabetes) .
  • Sensitivity analysis : Assess robustness by iteratively excluding studies to identify outlier effects .
  • Random-effects models : Use when statistical heterogeneity is significant, as they account for between-study variance .

Q. What methodological considerations are critical when designing clinical trials to evaluate Aliskiren's organ-protective effects?

Key considerations include:

  • Endpoint selection : Use surrogate markers (e.g., urinary albumin-to-creatinine ratio) for early efficacy signals .
  • Population stratification : Enrich cohorts with high-risk phenotypes (e.g., diabetic nephropathy, obesity) to amplify detectable treatment effects .
  • Safety monitoring : Predefine stopping rules for adverse events (e.g., hyperkalemia, hypotension), as seen in the ALTITUDE trial .

Q. How did the ALTITUDE trial influence the contraindication of Aliskiren in diabetic patients receiving ACE inhibitors or ARBs?

The ALTITUDE trial (N=8,561) was terminated early due to increased adverse events (e.g., renal dysfunction, hyperkalemia) in diabetic patients on dual RAAS blockade (Aliskiren + ACEi/ARB). Post-hoc analysis showed a hazard ratio of 1.08 for the primary composite outcome, prompting regulatory warnings against this combination in diabetic or renal-impaired populations .

Q. What are the implications of Aliskiren's off-target effects on oxidative stress in hypertensive organ damage?

In DOCA-salt hypertensive rats, Aliskiren upregulated hepatic antioxidant enzymes (e.g., superoxide dismutase), independent of blood pressure reduction. Researchers should incorporate oxidative stress biomarkers (e.g., malondialdehyde) in preclinical models to dissect blood pressure-dependent vs. -independent mechanisms .

Methodological Guidance

Q. How to design a robust protocol for an umbrella review on Aliskiren's clinical efficacy and safety?

Follow a staged approach:

  • Stage 1 : Define eligibility criteria (e.g., include only systematic reviews/meta-analyses with randomized controlled trials) and search strategies (PubMed/Embase/Cochrane) .
  • Stage 2 : Use the AMSTAR-2 tool to assess methodological quality and GRADE for evidence certainty .
  • Stage 3 : Synthesize data using narrative summaries for efficacy (e.g., albuminuria reduction) and quantitative meta-analysis for safety endpoints (e.g., hypotension risk) .

Q. What statistical methods are recommended for analyzing time-to-event data in Aliskiren trials?

Apply Cox proportional hazards models with adjustments for covariates (e.g., baseline renal function, concomitant medications). In the ALTITUDE trial, stratified Kaplan-Meier curves and log-rank tests were used to compare event rates between treatment arms .

Data Contradictions and Resolution

Q. How to reconcile Aliskiren's renoprotective effects in animal models with neutral outcomes in human trials?

Preclinical models often use homogeneous populations and controlled conditions, whereas human trials involve comorbidities and polypharmacy. Researchers should:

  • Validate findings in translational models (e.g., humanized renin-angiotensinogen transgenic rats) .
  • Conduct post-hoc analyses to identify responsive subpopulations (e.g., patients with elevated urinary angiotensinogen) .

Q. Why does Aliskiren show efficacy in reducing albuminuria but not cardiovascular mortality?

Albuminuria is a surrogate marker modulated by RAAS inhibition, while cardiovascular outcomes depend on multifactorial pathways (e.g., plaque stability, arrhythmia risk). Trials targeting hard endpoints (e.g., ASPIRE HIGHER program) require longer follow-up and larger cohorts to detect mortality benefits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.